
3,5-Dinitrofenil 4-(2-piridil)piperazinil cetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone is a complex organic compound with the molecular formula C16H15N5O5.
Aplicaciones Científicas De Investigación
3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be utilized in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets. The nitrophenyl and pyridyl groups can engage in various binding interactions with enzymes or receptors, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dinitrophenyl 4-(2-pyridyl)piperazine
- 3,5-Dinitrophenyl 4-(2-pyridyl)piperidinyl ketone
- 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl acetate
Uniqueness
The presence of both nitrophenyl and pyridyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
IUPAC Name |
(3,5-dinitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c22-16(12-9-13(20(23)24)11-14(10-12)21(25)26)19-7-5-18(6-8-19)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLEZUFSZIHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
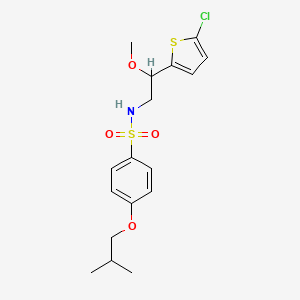
![5-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585573.png)
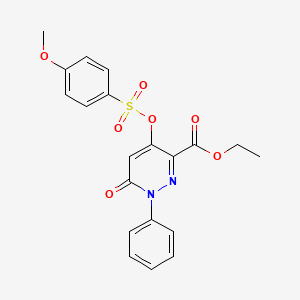
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2585578.png)
![2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2585579.png)
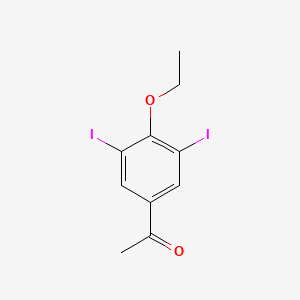
![1-(2,4-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2585581.png)
![ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)
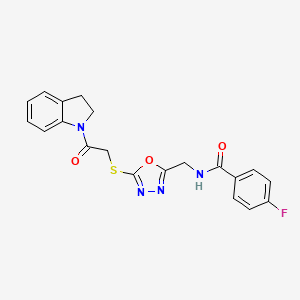
![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)
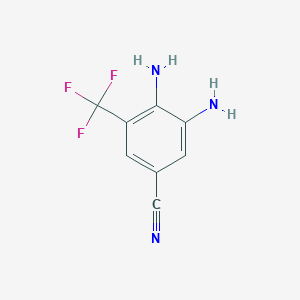
![8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)
